molecular formula C8H9N5O2 B127997 3-(6-Amino-9h-purin-9-yl)propanoic acid CAS No. 4244-47-7

3-(6-Amino-9h-purin-9-yl)propanoic acid

Cat. No. B127997
CAS RN: 4244-47-7
M. Wt: 207.19 g/mol
InChI Key: QXAYJKFBMWMARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(6-Amino-9h-purin-9-yl)propanoic acid” is a compound with the CAS Number: 4244-47-7 . It has a molecular weight of 207.19 and its IUPAC name is 3-(6-amino-9H-purin-9-yl)propanoic acid . It is a colorless solid that crystallizes in plates .


Molecular Structure Analysis

The InChI code for “3-(6-Amino-9h-purin-9-yl)propanoic acid” is 1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-(6-Amino-9h-purin-9-yl)propanoic acid” has a molecular weight of 207.19 . It is a colorless solid that crystallizes in plates .

Scientific Research Applications

Immunobiological Activity

The derivative 2-amino-3-(purin-9-yl)propanoic acid, when substituted at the 6th position of the purine base, exhibits significant immunostimulatory and immunomodulatory properties. Compounds in this category have been shown to enhance secretion of chemokines RANTES and MIP-1alpha, with the 2-amino-6-sulfanylpurine derivative being notably potent. These compounds also augment NO biosynthesis, primarily triggered by IFN-gamma (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).

Enzymatic Synthesis

(S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate in synthesizing an antidiabetic drug, can be prepared from a racemic amino acid using enzymatic methods. This process involves enzymes like (R)-amino acid oxidase and (S)-aminotransferase, offering a high yield and enantiomeric excess (Chen et al., 2011).

Combinatorial Library Synthesis

A new combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides has been developed. This process involves the synthesis of core building blocks and subsequent amide formation, highlighting the method's advantages compared to existing ones (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).

Intermediate in Synthesis of Biologically Active Compounds

3-(Aminothiocarbonylthio)propanoic acids serve as intermediates in synthesizing biologically active 2-thioxo-l,3thiazan-4-ones. A method to shorten the synthesis stage, using anhydrous solvents instead of water or alcohol, is discussed (Orlinskii, 1996).

Crystal Engineering

Modified purine ligands like 2-(2-amino-9H-purin-9-yl) acetic acid have been utilized in designing crystal structures with transition metal ions. These structures have varied forms, such as polymeric structures and discrete dimeric structures, indicating a wide range of applications in crystal engineering (Mohapatra & Verma, 2016).

Anti-corrosion Property

Compounds like 2-(6-Amino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan −3,4-diol, derived from amino acids including 3-(6-Amino-9h-purin-9-yl)propanoic acid, have shown potential as eco-friendly corrosion inhibitors. Their effectiveness in inhibiting corrosion in metals like copper, particularly in acidic environments, has been demonstrated (He et al., 2021).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(6-aminopurin-9-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAYJKFBMWMARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292230
Record name 3-(6-Amino-9H-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Amino-9H-purine-9-propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(6-Amino-9h-purin-9-yl)propanoic acid

CAS RN

4244-47-7
Record name 6-Amino-9H-purine-9-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4244-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Aminopurin-9-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4244-47-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4244-47-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-Amino-9H-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Amino-9H-purine-9-propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277 - 278 °C
Record name 6-Amino-9H-purine-9-propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Amino-9h-purin-9-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(6-Amino-9h-purin-9-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(6-Amino-9h-purin-9-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(6-Amino-9h-purin-9-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(6-Amino-9h-purin-9-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(6-Amino-9h-purin-9-yl)propanoic acid

Citations

For This Compound
2
Citations
P Singh, J Kumar, FM Toma, J Raya… - Journal of the …, 2009 - ACS Publications
We report the synthesis and characterization of adenine−single-walled carbon nanotube (SWCNT) hybrid materials, where for the first time nucleobases are covalently attached to the …
Number of citations: 78 pubs.acs.org
W Gu - 2021 - lirias.kuleuven.be
Nucleoside analog inhibitors (NIs) are well-established antiviral drugs. In order to be an active substrate-mimic, an NI must undergo three consecutive phosphorylation steps by three …
Number of citations: 0 lirias.kuleuven.be

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.